molecular formula C15H15N3O5S B5035222 N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide

Cat. No. B5035222
M. Wt: 349.4 g/mol
InChI Key: YZJCMSRKZNEYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ENB-0040 or Plicera, and it is a potent inhibitor of cathepsin K, a lysosomal cysteine protease.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide is a potent inhibitor of cathepsin K, a lysosomal cysteine protease. Cathepsin K is involved in the degradation of bone matrix proteins and is overexpressed in various types of cancer. The inhibition of cathepsin K by ENB-0040 leads to the accumulation of undegraded bone matrix proteins, which increases bone mineral density and reduces the risk of fractures in osteoporosis. In cancer, the inhibition of cathepsin K by ENB-0040 reduces tumor growth and metastasis by inhibiting the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide have been extensively studied. In preclinical studies, ENB-0040 has been shown to increase bone mineral density and reduce the risk of fractures in osteoporosis. It has also been shown to reduce tumor growth and metastasis in various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide in lab experiments is its potent inhibition of cathepsin K. This allows for the investigation of the role of cathepsin K in various biological processes. However, the use of ENB-0040 in lab experiments is limited by its high cost and limited availability.

Future Directions

There are several future directions for the research on N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide. One direction is the investigation of its potential use in the treatment of other diseases that involve the overexpression of cathepsin K, such as arthritis and atherosclerosis. Another direction is the development of more cost-effective synthesis methods to increase the availability of ENB-0040 for lab experiments and clinical trials. Additionally, the investigation of the potential side effects of ENB-0040 is an important direction for future research.

Synthesis Methods

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-nitrobenzoic acid, which is reacted with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-(ethylsulfonyl)aniline to form N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide. The final product can be obtained through crystallization and recrystallization processes.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of osteoporosis. Cathepsin K is involved in the degradation of bone matrix proteins, and its inhibition by ENB-0040 has been shown to increase bone mineral density and reduce the risk of fractures in preclinical studies.
ENB-0040 has also been investigated for its potential use in the treatment of cancer. Cathepsin K is overexpressed in various types of cancer, and its inhibition by ENB-0040 has been shown to reduce tumor growth and metastasis in preclinical studies.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-2-16-24(22,23)14-9-5-12(6-10-14)17-15(19)11-3-7-13(8-4-11)18(20)21/h3-10,16H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJCMSRKZNEYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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